molecular formula C7H10N2O B13557544 2-(Aminomethyl)-6-methylpyridin-3-ol CAS No. 828242-02-0

2-(Aminomethyl)-6-methylpyridin-3-ol

Cat. No.: B13557544
CAS No.: 828242-02-0
M. Wt: 138.17 g/mol
InChI Key: HYBSRKXKMIPKHG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-methylpyridin-3-ol is an organic compound with a pyridine ring substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-methylpyridin-3-ol typically involves the reaction of 2-chloromethyl-6-methylpyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines.

Major Products Formed:

    Oxidation: Oxidized derivatives such as pyridine N-oxides.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the methyl group at the 6-position, which can influence its reactivity and interactions.

    6-Methylpyridin-3-ol:

Uniqueness: 2-(Aminomethyl)-6-methylpyridin-3-ol is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the individual components alone.

Properties

CAS No.

828242-02-0

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(aminomethyl)-6-methylpyridin-3-ol

InChI

InChI=1S/C7H10N2O/c1-5-2-3-7(10)6(4-8)9-5/h2-3,10H,4,8H2,1H3

InChI Key

HYBSRKXKMIPKHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)O)CN

Origin of Product

United States

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